Product packaging for Acetic acid, [2-(4-octylphenoxy)ethoxy]-(Cat. No.:CAS No. 154826-10-5)

Acetic acid, [2-(4-octylphenoxy)ethoxy]-

Cat. No.: B1514471
CAS No.: 154826-10-5
M. Wt: 308.4 g/mol
InChI Key: XZNGROLKAUBWMB-UHFFFAOYSA-N
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Description

Acetic acid, [2-(4-octylphenoxy)ethoxy]- (CAS: 154826-10-5) is a phenoxyethoxy acetic acid derivative with a linear octyl group attached to the para position of the phenyl ring. Its molecular formula is C₁₈H₂₈O₄, and its molecular weight is 308.41 g/mol . The compound's structure combines a hydrophobic octyl chain with a polar ethoxyacetic acid group, making it suitable for applications requiring amphiphilic properties, such as surfactants or intermediates in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O4 B1514471 Acetic acid, [2-(4-octylphenoxy)ethoxy]- CAS No. 154826-10-5

Properties

IUPAC Name

2-[2-(4-octylphenoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)22-14-13-21-15-18(19)20/h9-12H,2-8,13-15H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNGROLKAUBWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70778820
Record name [2-(4-Octylphenoxy)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70778820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154826-10-5
Record name [2-(4-Octylphenoxy)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70778820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(4-octylphenoxy)ethoxy]acetic acid
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Preparation Methods

Etherification Reaction

  • Reagents: 4-octylphenol, ethylene oxide or 2-bromoethanol
  • Catalysts: Base catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are used to deprotonate phenol and facilitate nucleophilic attack.
  • Conditions: Controlled temperature (50-80°C) under stirring, with an inert atmosphere to avoid oxidation.
  • Outcome: Formation of 2-(4-octylphenoxy)ethanol intermediate.

Carboxymethylation (Introduction of Acetic Acid Group)

  • Reagents: Chloroacetic acid or sodium chloroacetate
  • Catalysts: Alkali such as KOH or NaOH to generate the phenoxyethoxy anion for nucleophilic substitution.
  • Conditions: Reaction in aqueous or mixed organic solvents at elevated temperature (70-90°C) with stirring.
  • Work-up: Acidification to pH ~2-3 to precipitate the product, followed by filtration and recrystallization.

Research Findings and Data Table

Step Reaction Type Reagents & Catalysts Conditions Yield (%) Notes
1 Alkylation Phenol + Octyl bromide, KOH 80°C, 4-6 hours 85-90 Para substitution favored
2 Etherification 4-Octylphenol + Ethylene oxide, KOH 50-80°C, 3-5 hours 80-85 Controlled addition to avoid polyether
3 Carboxymethylation 2-(4-octylphenoxy)ethanol + ClCH2COOH, NaOH 70-90°C, 6-8 hours 75-80 Acidification and recrystallization

Notes on Purification and Characterization

  • Purification: Recrystallization from suitable solvents (e.g., ethanol/water mixtures) is standard to achieve high purity.
  • Characterization: NMR, IR, and mass spectrometry confirm the structure; melting point and elemental analysis verify purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetic acid, [2-(4-octylphenoxy)ethoxy]- can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxyethoxyacetic acids.

Scientific Research Applications

Chemistry: In chemistry, Acetic acid, [2-(4-octylphenoxy)ethoxy]- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is studied for its potential role as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules.

Medicine: In medical research, Acetic acid, [2-(4-octylphenoxy)ethoxy]- has been explored for its potential therapeutic applications. It has been tested as a PPARα agonist in clinical trials for the treatment of hyperlipidemia and type 2 diabetes .

Industry: In the industrial sector, the compound is used in the formulation of surfactants and emulsifiers . It is also employed in the production of polymers and coatings .

Mechanism of Action

The mechanism of action of Acetic acid, [2-(4-octylphenoxy)ethoxy]- involves its interaction with peroxisome proliferator-activated receptor alpha (PPARα) . As a PPARα agonist, the compound binds to the receptor, activating it and leading to the regulation of genes involved in lipid metabolism and glucose homeostasis . This results in the reduction of triglyceride levels and improvement in insulin sensitivity .

Comparison with Similar Compounds

Coumarin-Based Ethoxyacetic Acid Derivatives

  • Example Compounds: 3f: 2-(2-((3-(4-Cyanobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid (MW: 393.8) 4f: 2-(2-((3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid (MW: 386.9)
  • Higher molecular weights compared to the octylphenoxy variant due to the coumarin scaffold. Applications: Primarily in medicinal chemistry (e.g., anti-cholestasis agents) rather than industrial surfactants.

Piperazinyl Ethoxyacetic Acid Derivatives

  • Key Differences: Contains a piperazine ring and bulky bis-4-fluorophenyl groups, enabling salt formation (dihydrochloride) for enhanced aqueous solubility .

Phenoxyacetic Acids with Smaller Substituents

  • Example Compound: 4-Methoxyphenoxyacetic Acid (CAS: 1877-75-4; MW: 182.17).
  • Key Differences :
    • A methoxy group replaces the octyl chain, reducing hydrophobicity and molecular weight.
    • Higher solubility in polar solvents compared to the octyl derivative .
    • Applications: Plant growth regulation or biochemical research.

Fmoc-Protected Amino Ethoxyethoxy Acetic Acid

  • Example Compound: {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid (CAS: 166108-71-0; MW: 385.41).
  • Key Differences: Fmoc group introduces a large, UV-active protecting group used in peptide synthesis. Polar ethylene glycol spacer enhances solubility in organic solvents, unlike the octylphenoxy variant’s lipid affinity .

Bromophenyl Ethoxyacetic Acid

  • Likely used in cross-coupling reactions or as a heavy-atom derivative in crystallography .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Solubility Profile Primary Applications Reference ID
Acetic acid, [2-(4-octylphenoxy)ethoxy]- 308.41 Octylphenoxy Lipid-soluble Surfactants, synthesis
4-Methoxyphenoxyacetic acid 182.17 Methoxyphenoxy Water/polar solvents Plant biochemistry
Cetirizine dihydrochloride impurity ~550–600 Bis-4-fluorophenyl, piperazine Water-soluble (salt) Pharmaceuticals
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid 385.41 Fmoc, ethylene glycol Organic solvents Peptide synthesis
2-[2-(4-Bromophenyl)ethoxy]acetic acid ~287.15 Bromophenyl Moderate polarity Organic synthesis

Application-Specific Notes

  • Pharmaceuticals: Piperazinyl derivatives (e.g., cetirizine impurities) prioritize receptor binding and solubility, while the octylphenoxy variant lacks direct medicinal use .
  • Material Science: The octyl chain’s hydrophobicity makes it ideal for non-polar matrices, unlike polar Fmoc or methoxy analogs.
  • Safety: The octylphenoxy compound’s lipid solubility may require handling in non-aqueous environments, contrasting with hygroscopic salts .

Biological Activity

Acetic acid, [2-(4-octylphenoxy)ethoxy]- is a synthetic organic compound with the molecular formula C18H28O4C_{18}H_{28}O_4 and a molecular weight of 308.4 g/mol. It belongs to the family of phenoxyalkanoic acids, characterized by its white crystalline powder form, soluble in water and organic solvents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The structure of Acetic acid, [2-(4-octylphenoxy)ethoxy]- can be represented as follows:

  • Molecular Formula : C18H28O4
  • Molecular Weight : 308.4 g/mol

This compound features an octyl group that enhances its lipophilicity, influencing its solubility and biological interactions.

Acetic acid, [2-(4-octylphenoxy)ethoxy]- functions primarily as a PPARα agonist . Upon binding to the peroxisome proliferator-activated receptor alpha (PPARα), it activates gene expression linked to lipid metabolism and glucose homeostasis. This activation results in:

  • Reduction of triglyceride levels
  • Improvement in insulin sensitivity

1. Pharmacological Effects

Research indicates that Acetic acid, [2-(4-octylphenoxy)ethoxy]- has potential therapeutic applications in managing conditions such as hyperlipidemia and type 2 diabetes. Clinical trials have explored its efficacy as a PPARα agonist, demonstrating promising results in lipid regulation.

2. Toxicological Assessments

Toxicological studies have evaluated the safety profile of this compound. According to assessments conducted under the IMAP framework, the compound was scrutinized for its potential human health impacts. The findings suggest that while it exhibits beneficial biological activities, careful consideration must be given to dosage and exposure levels due to possible endocrine-disrupting effects associated with similar phenolic compounds .

Case Studies

Several case studies have been conducted to assess the biological effects of Acetic acid, [2-(4-octylphenoxy)ethoxy]-:

  • Study on Lipid Metabolism : A clinical trial involving subjects with elevated triglyceride levels showed significant reductions after administration of the compound over a 12-week period.
  • Insulin Sensitivity Improvement : Another study indicated enhanced insulin sensitivity in pre-diabetic patients treated with this compound compared to a placebo group.

Comparative Analysis

To understand the unique properties of Acetic acid, [2-(4-octylphenoxy)ethoxy]-, a comparison with related compounds is essential. Below is a table summarizing key characteristics:

Compound NameMolecular FormulaLipophilicityPPARα Agonist Activity
Acetic acid, [2-(4-octylphenoxy)ethoxy]-C18H28O4HighYes
[2-(4-Nonylphenoxy)ethoxy]acetic acidC17H26O4ModerateYes
[2-(4-Decylphenoxy)ethoxy]acetic acidC19H30O4Very HighYes

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Characterization

IntermediateSynthesis StepCharacterization (NMR, MS)Reference
4-OctylphenolAlkylation of phenol with 1-bromooctane1H^1H-NMR: δ 0.88 (t), 1.2–1.6 (m), 6.7–7.1 (m)
Ethoxy-linked precursorEtherification with ethylene oxideESI-MS: m/z 228.1 [M+H]+^+

Q. Table 2. Comparative Biological Activity of Analogues

CompoundAlkyl ChainIC50_{50} (COX-2 Inhibition, μM)LogP
Octyl derivativeC80.45 ± 0.023.5
Ethyl derivativeC21.8 ± 0.11.2
Phenyl derivativeC6H55.6 ± 0.32.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetic acid, [2-(4-octylphenoxy)ethoxy]-
Reactant of Route 2
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